4-(4-甲氧基苯基)-4-氧代丁酸甲酯

描述

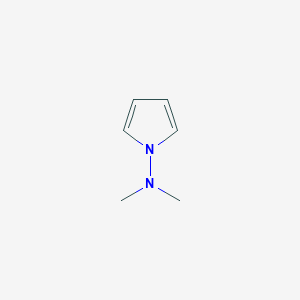

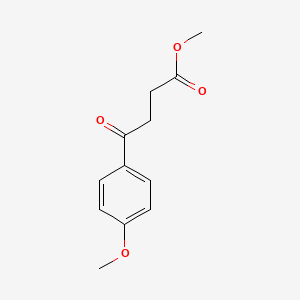

“Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure would likely contain a methoxyphenyl group (a phenyl ring with a methoxy group attached), a methyl group, and a 4-oxobutanoate group12.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel–Crafts reactions1. For instance, 4-(4-Methylphenyl)-4-oxobutanoic acid can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride1. However, the specific synthesis process for “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of a compound similar to “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate”, namely 4-(4-Methylphenyl)-4-oxobutanoic acid, has been reported1. The compound consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively3. However, the specific molecular structure of “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” is not readily available in the literature.

Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not explicitly mentioned in the literature. However, similar compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid are known to be involved in reactions like Friedel–Crafts reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not readily available in the literature. However, similar compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid are known to be white powders that are insoluble in water1.科学研究应用

在白三烯抑制和支气管痉挛研究中的应用

4-(4-甲氧基苯基)-4-氧代丁酸甲酯已被研究其在大鼠多形核白细胞 5-脂氧合酶和白三烯 D4 中的作用。它的类似物对豚鼠白三烯诱导的支气管痉挛表现出抑制活性,突出了其在呼吸系统疾病和炎症性疾病中的潜在应用 (Musser 等,1987)。

在食品调味合成中的作用

4-(4-甲氧基苯基)-4-氧代丁酸甲酯的衍生物被用于合成食品调味物质。该化合物从 2-羟基-3-丁烯酸甲酯开始,以很高的总收率合成,表明其在食品工业中的用途 (Stach, Huggenberg & Hesse, 1987)。

参与乙烯生物合成

研究已将 4-(4-甲氧基苯基)-4-氧代丁酸甲酯鉴定为从蛋氨酸中生物合成乙烯的推定中间体。在各种细菌和真菌培养物中发现这一发现对了解微生物系统中的乙烯产生具有重要意义 (Billington, Golding & Primrose, 1979)。

用于农药分析的 ELISA

该化合物被用于开发一种灵敏的 ELISA,用于分析水果样品中的杀虫剂芬硫磷。该应用证明了其在环境监测和食品安全中的相关性 (Zhang 等,2008)。

抗氧化特性探索

一项研究探索了 4-(4-甲氧基苯基)-4-氧代丁酸甲酯衍生物的抗氧化特性,评估了它们的体外抗氧化活性。这项研究有助于了解这些化合物在自由基清除和潜在治疗应用中的作用 (Stanchev 等,2009)。

淋巴细胞凋亡诱导

4-(4-甲氧基苯基)-4-氧代丁酸甲酯已被确定为甲硫醛的前体,甲硫醛可在鼠淋巴细胞系中诱导凋亡。这一发现对于理解细胞凋亡机制和潜在治疗应用具有重要意义 (Quash 等,1995)。

安全和危害

The safety and hazards associated with “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not readily available in the literature. However, similar compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid are known to be flammable and can cause eye irritation and skin sensitization5.

未来方向

The future directions for research on “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate” are not readily available in the literature. However, similar compounds have been used in various fields, including organic chemistry and dermatology16, suggesting potential avenues for future research.

Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “Methyl 4-(4-methoxyphenyl)-4-oxobutanoate”. Further research is needed to provide a comprehensive analysis of this specific compound.

属性

IUPAC Name |

methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGCRNNKDBFNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969636 | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

CAS RN |

5447-74-5 | |

| Record name | NSC71583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)